molecular formula C8H7NS B6259286 3-(sulfanylmethyl)benzonitrile CAS No. 97136-91-9

3-(sulfanylmethyl)benzonitrile

Cat. No.: B6259286
CAS No.: 97136-91-9
M. Wt: 149.2
InChI Key:
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Description

3-(Sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by a benzonitrile core substituted with a sulfanylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sulfanylmethyl)benzonitrile typically involves the introduction of a sulfanylmethyl group to a benzonitrile core. One common method is the reaction of 3-bromomethylbenzonitrile with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like thiols, amines, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzylamine derivatives

    Substitution: Various substituted benzonitriles

Scientific Research Applications

3-(Sulfanylmethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(sulfanylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanylmethyl group can enhance the compound’s ability to form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)benzonitrile
  • 3-(Aminomethyl)benzonitrile
  • 3-(Methoxymethyl)benzonitrile

Comparison

3-(Sulfanylmethyl)benzonitrile is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the sulfanylmethyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with hydroxymethyl or methoxymethyl groups. Additionally, the sulfur atom can participate in unique interactions with biological targets, potentially leading to different pharmacological effects.

Properties

CAS No.

97136-91-9

Molecular Formula

C8H7NS

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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